2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a benzothiazole-thioether moiety linked to a piperazine-pyrimidine core via an ethanone bridge. This structure combines pharmacophores known for diverse biological activities, including anticancer, antimicrobial, and receptor modulation properties. Computational modeling has identified its scaffold as a promising candidate for targeting dopamine D4 receptors (D4R), highlighting its relevance in neuropharmacology .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c23-15(12-24-17-20-13-4-1-2-5-14(13)25-17)21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKXANODQKDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a hybrid molecule that combines the pharmacologically active benzothiazole and pyrimidine moieties. This structural combination has been explored for various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. Recent studies have highlighted the potential of such compounds in treating diverse diseases, particularly in the context of drug-resistant pathogens and cancer.
Synthesis
The synthesis of this compound typically involves the reaction between a benzothiazole derivative and a pyrimidine derivative, often facilitated by thioacetamido linkages. The reaction conditions and reagents can significantly influence the yield and purity of the final product. For instance, the synthesis may involve chloroacetylation followed by nucleophilic substitution reactions to form the target compound.
Anti-Cancer Activity
Recent studies have demonstrated that benzothiazole-pyrimidine hybrids exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds derived from this scaffold were tested against solid tumor cell lines, revealing varying degrees of cytotoxicity. Notably, compounds showed selective inhibition of cancer cell proliferation and modulation of pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type used .
Table 1: Cytotoxic Activity of Benzothiazole-Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 3.8 | Inhibition of cell cycle progression |
| Compound C | HeLa (Cervical Cancer) | 4.5 | Modulation of cytokine release |
Anti-Microbial Activity
The compound also exhibits promising anti-microbial properties. Research indicates that derivatives based on this structure can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The mechanism often involves disruption of bacterial quorum sensing pathways, which are crucial for biofilm formation and virulence .
Table 2: Anti-Microbial Activity Against Various Bacteria
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Pseudomonas aeruginosa | 32 µg/mL |
| Compound E | Staphylococcus aureus | 16 µg/mL |
| Compound F | Escherichia coli | 64 µg/mL |
Anti-Inflammatory Properties
The anti-inflammatory effects of this compound have been investigated through various in vitro assays. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for further development in inflammatory disease treatment .
Case Studies
-
Case Study on Anti-Cancer Efficacy :
A study conducted on a series of benzothiazole-pyrimidine hybrids revealed that one specific derivative significantly inhibited tumor growth in xenograft models, demonstrating both in vitro and in vivo efficacy against breast cancer cells. -
Case Study on Anti-Microbial Resistance :
Another investigation focused on the compound's ability to combat antibiotic-resistant bacteria. The findings suggested that certain derivatives could restore sensitivity to conventional antibiotics when used in combination therapies.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves the reaction of benzothiazole derivatives with pyrimidine-based compounds. Recent studies have highlighted methods such as the Knoevenagel condensation and other coupling reactions that facilitate the formation of this compound and its analogs .
Table 1: Synthesis Pathways
Antimicrobial Properties
Numerous studies have demonstrated that compounds containing benzothiazole and pyrimidine moieties exhibit significant antimicrobial activities. The hybridization of these structures has shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have been tested against Mycobacterium tuberculosis , showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.24 to 3.9 µg/mL .
Anticancer Activity
Research indicates that benzothiazole-pyrimidine hybrids possess anticancer properties, with several derivatives exhibiting cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to tumor growth and proliferation .
Quorum Sensing Inhibition
Recent findings suggest that compounds similar to this compound can act as quorum sensing inhibitors in Gram-negative bacteria. This property is crucial for developing new antibacterial agents that do not rely on traditional antibiotics, thus reducing the risk of resistance .
Anti-Tubercular Agents
The exploration of this compound as a potential anti-tubercular agent is particularly noteworthy. The ability to target specific pathways in Mycobacterium tuberculosis makes it a candidate for further development in treating tuberculosis, especially in drug-resistant strains .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of various enzymes, including carbonic anhydrases and acetylcholinesterases. These enzymes are critical in numerous physiological processes, making their inhibitors valuable for treating conditions like glaucoma and Alzheimer's disease .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized benzothiazole-pyrimidine derivatives against Staphylococcus aureus and E. coli. The results indicated that certain derivatives had an MIC lower than conventional antibiotics, suggesting their potential as alternative treatments .
Case Study 2: Cancer Cell Line Analysis
In vitro studies on various cancer cell lines demonstrated that specific modifications to the benzothiazole-pyrimidine structure enhanced cytotoxicity, with some derivatives achieving over 70% inhibition of cell proliferation at low concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several benzothiazole-piperazine derivatives. Key analogues and their properties are summarized below:
Key Observations:
- Substituent Impact on Melting Points: Bulky substituents (e.g., phthalazine in 2k) reduce melting points compared to smaller heterocycles (e.g., pyrimidine in 6c), likely due to disrupted crystallinity .
- Yield Variability: Triazole-containing derivatives (e.g., 6e) exhibit lower yields (~33%), suggesting synthetic challenges in cyclization steps .
- Molecular Weight and Bioactivity: Higher molecular weight correlates with antimicrobial activity in phthalazine derivatives (e.g., 2k), while antiproliferative activity is observed in lighter pyrimidine analogues (e.g., 6c) .
Q & A
Q. What are the common synthetic routes for 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone?
The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the benzothiazole-thioether moiety. For example, coupling benzo[d]thiazole-2-thiol with a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the pyrimidin-2-ylpiperazine group. This often involves nucleophilic substitution or condensation reactions. A documented method uses 4-(pyrimidin-2-yl)piperazine with a ketone intermediate in refluxing acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., dioxane/water) is employed to isolate the final product .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the benzothiazole, piperazine, and pyrimidine moieties. For example, the thioether linkage (C-S-C) appears as distinct shifts in the ¹³C NMR (~40–50 ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₆H₁₆N₆OS₂) .
- Elemental Analysis : Confirms purity (>95%) by matching calculated and observed C, H, N, and S percentages .
Q. What is the reactivity profile of the benzothiazole and pyrimidine moieties in this compound?
- Benzothiazole : Susceptible to electrophilic substitution at the 5- or 7-positions under acidic/basic conditions. Oxidation with m-CPBA can form sulfoxide derivatives .
- Pyrimidine Ring : Participates in hydrogen bonding via N1 and N3, influencing solubility and biological interactions. Reacts with alkylating agents at the piperazine nitrogen .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Key variables include:
- Reaction Time and Temperature : Prolonged reflux (6–9 hours) in acetic acid improves coupling efficiency between the benzothiazole and piperazine groups .
- Catalyst Use : Adding a catalytic amount of DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution rates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in protonation of the piperazine nitrogen .
Q. How to resolve contradictions between spectral data and computational models?
- Case Example : Discrepancies in NMR chemical shifts may arise from dynamic conformational changes (e.g., piperazine ring puckering). Cross-validate using X-ray crystallography (e.g., as in related benzothiazole derivatives ).
- Method : Compare experimental ¹H NMR shifts with DFT-calculated values (B3LYP/6-31G* level). Adjust for solvent effects using COSMO-RS .
Q. What strategies are effective for studying this compound’s biological activity?
- Target Selection : Prioritize receptors where benzothiazoles and piperazines show affinity (e.g., histamine H1/H4 receptors or kinase inhibitors) .
- Assay Design :
- In Vitro Binding : Radioligand displacement assays using [³H]-mepyramine for H1 receptors .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) to track intracellular localization .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease or cancer-related kinases) .
Q. How to assess the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC-MS.
- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation pathways .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~320 nm for benzothiazole) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
